N-Acetylcarnosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAYIFDRRZZKNF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204897 | |
| Record name | N-Acetylcarnosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56353-15-2 | |
| Record name | N-Acetyl-L-carnosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56353-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylcarnosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056353152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylcarnosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(N-acetyl-β-alanyl)-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-ACETYLCARNOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TPN86OQIF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of N Acetyl L Carnosine
N-Acetyl-L-Carnosine as a Prodrug: Biotransformation to L-Carnosine and Associated Mechanisms
N-Acetyl-L-carnosine functions as a prodrug, meaning it is administered in an inactive or less active form and is subsequently converted within the body into its active metabolite, L-carnosine. This biotransformation is crucial for its therapeutic effects.
Enzymatic Deacetylation Pathways and Kinetics
The conversion of N-Acetyl-L-carnosine to L-carnosine occurs through enzymatic deacetylation. In ocular tissues, where NAC has been extensively studied, this process is primarily mediated by acylase I, an enzyme found in abundance in the cornea and aqueous humor. Upon topical administration to the eye, NAC penetrates the corneal epithelium and encounters these esterases and peptidases that cleave the acetyl group, releasing L-carnosine.
The efficiency of this hydrolysis is influenced by the specific enzyme activity in different tissues. Studies have shown that in rabbit models, topical administration of 1% NAC eye drops resulted in L-carnosine concentrations of 5–15 mmol/L in the aqueous humor within 15–30 minutes post-administration. nih.gov Human studies also indicate sustained levels of L-carnosine in the anterior chamber due to the continuous hydrolysis of NAC.
The kinetics of this conversion are dose-dependent and can be modulated by the method of delivery. While subconjunctival injection and ultrasound phoresis can accelerate hydrolysis, topical instillation remains a common and patient-friendly method. nih.gov Key kinetic parameters observed in studies include a time to peak L-carnosine concentration of 15–30 minutes following topical administration and a bioavailability where approximately 40–60% of NAC is hydrolyzed in the aqueous humor. The resulting L-carnosine persists for several hours, enabling prolonged activity.
Carnosinase Resistance and Enhanced Bioavailability of N-Acetyl-L-Carnosine
A significant advantage of N-Acetyl-L-carnosine over L-carnosine is its enhanced resistance to enzymatic degradation by carnosinases. L-Carnosine is rapidly hydrolyzed by human serum carnosinase (CNDP1) and tissue carnosinase (CNDP2), significantly limiting its bioavailability and therapeutic window, particularly in systemic circulation. nih.govnih.govmdpi.commdpi.comisnff-jfb.com
The presence of the acetyl group in NAC confers structural resistance to these carnosinases. This resistance allows NAC to persist longer in biological fluids and tissues compared to L-carnosine, facilitating its delivery to target sites. Once NAC reaches tissues containing deacetylating enzymes like acylase I, it is converted to L-carnosine, which can then exert its biological effects locally. This prodrug strategy effectively bypasses the rapid systemic degradation of L-carnosine, leading to improved bioavailability and sustained therapeutic concentrations in the target tissue, such as the eye. nih.gov This resistance to carnosinase hydrolysis is a key factor in the proposed efficacy of NAC, particularly in ophthalmic applications. aginganddisease.orgaginganddisease.orgnaturalmedicinejournal.commostwiedzy.pl
Antioxidant Mechanisms of N-Acetyl-L-Carnosine and its Metabolites
Both N-Acetyl-L-Carnosine and its active metabolite, L-carnosine, exhibit significant antioxidant properties. These activities are crucial to their protective effects against oxidative stress, which is implicated in various age-related disorders and pathological conditions.
Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Carnosine, the primary active metabolite of NAC, is a potent scavenger of various reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comresearchgate.netmdpi.comfisiologiadelejercicio.com This direct scavenging activity is a major mechanism by which carnosine protects cellular components from oxidative damage. researchgate.net
Carnosine has been shown to scavenge free radicals including superoxide (B77818) anion (O₂•⁻), hydroxyl radical (OH•), and peroxyl radicals (ROO•). researchgate.netmsu.rumdpi.comd-nb.info It also interacts with reactive nitrogen species such as peroxynitrite (ONOO⁻). researchgate.net The imidazole (B134444) ring within the histidine residue of carnosine is primarily responsible for its ROS scavenging activity. fisiologiadelejercicio.comfrontiersin.org Studies have demonstrated that carnosine can react with singlet oxygen more rapidly than free L-histidine. frontiersin.org
While NAC is primarily known as a prodrug for L-carnosine, it has also been reported to exhibit antioxidant activity itself, capable of scavenging ROS in both aqueous and lipid environments, thereby protecting cellular structures. google.com
A particularly important aspect of the antioxidant activity of carnosine is its ability to interact with and scavenge products of lipid peroxidation, specifically lipid hydroperoxides and reactive aldehydes. nih.govaginganddisease.orgaginganddisease.orgresearchgate.netnih.govscirp.orgmdpi.comresearchgate.net Lipid peroxidation is a chain reaction initiated by free radicals that damages cell membranes and generates a variety of reactive carbonyl species (RCS), including malondialdehyde (MDA) and 4-hydroxy-trans-2-nonenal (HNE). mdpi.commdpi.com These aldehydes can form harmful conjugates with proteins and DNA, contributing to cellular dysfunction and pathology. researchgate.netresearchgate.netresearchgate.net
Carnosine acts as a "carbonyl trap," reacting with these reactive aldehydes to form stable conjugates, thereby preventing their detrimental interactions with biological molecules. aginganddisease.orgmostwiedzy.plresearchgate.netresearchgate.netresearchgate.net This sacrificial detoxification of aldehydes by carnosine can help protect proteins, such as lens crystallins, from cross-linking and aggregation, a mechanism relevant to conditions like cataract formation. mostwiedzy.plnih.govspandidos-publications.com This effect is considered a significant mechanism by which carnosine protects cells against oxidative stress and the toxic effects of various metabolites. msu.runih.gov
Data from studies highlight the ability of carnosine and its derivatives to prevent lipid peroxide-induced damage to biological molecules. aginganddisease.orgaginganddisease.org
Carnosine directly interacts with and scavenges superoxide anion (O₂•⁻) and hydroxyl radicals (OH•). researchgate.netmsu.rumdpi.comd-nb.infoscirp.org The superoxide anion is a primary ROS, while the hydroxyl radical is a highly reactive and damaging species capable of initiating lipid peroxidation and damaging virtually all biological molecules. mdpi.com
Studies using techniques like pulse radiolysis have demonstrated the ability of carnosine to decrease the concentration of hydroxyl radicals. msu.ru At physiological concentrations, carnosine can react directly with superoxide anion. nih.govmdpi.com By neutralizing these highly reactive species, carnosine helps to mitigate the initiation and propagation of oxidative damage within cells and tissues. researchgate.net
Scavenging of Lipid Hydroperoxides and Aldehydes
Indirect Modulation of Endogenous Antioxidant Systems
Beyond direct free radical scavenging, N-Acetyl-L-carnosine and L-carnosine can influence the activity of the cell's own antioxidant machinery. This indirect modulation plays a significant role in bolstering cellular defenses against oxidative stress nih.govmdpi.com.
Influence on Antioxidant Enzyme Activity (e.g., Superoxide Dismutase)
Studies indicate that L-carnosine can enhance the activity of various antioxidant enzymes, including superoxide dismutase (SOD) mdpi.comfisiologiadelejercicio.com. For instance, research on human kidney tubular epithelial cells showed that carnosine increased total superoxide dismutase activity, contributing to a reduction in intracellular reactive oxygen species (ROS) production and alleviation of oxidative stress mdpi.com. In aged rats, therapy with L-carnosine significantly increased the activity of antioxidative enzymes mdpi.com. The deterrence and reversal of cataract by carnosine may involve the inactivation of lens antioxidant enzymes like superoxide dismutase, which can be induced by free radicals nih.govtandfonline.com.
Regulation of Nrf2/HO-1 Signaling Pathway
The Nrf2 (nuclear factor erythroid 2–related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. L-carnosine has been shown to influence this pathway, leading to the modulation of various antioxidant genes, including heme oxygenase-1 (HO-1) fisiologiadelejercicio.comsarchemlabs.com. Activation of the Nrf2/HO-1 pathway by carnosine contributes to reducing oxidative stress and inflammation fisiologiadelejercicio.comspandidos-publications.commdpi.com. In vitro studies have demonstrated that carnosine can upregulate antioxidant enzymes like glutathione (B108866) peroxidase 1 (GPx1), SOD-2, and catalase by increasing the Nrf2/HO-1 pathway activity fisiologiadelejercicio.com. Research on oral mucosal aging suggests that carnosine can alleviate oxidative stress by regulating the Nrf2/HO-1 pathway nih.govresearchgate.net.
Anti-Glycation Mechanisms of N-Acetyl-L-Carnosine and L-Carnosine
Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End Products (AGEs). AGEs are implicated in the pathogenesis of various age-related diseases and complications of diabetes. N-Acetyl-L-carnosine and L-carnosine exhibit significant anti-glycation properties through several mechanisms mdpi.commobelbiochem.com.
Inhibition of Advanced Glycation End Product (AGE) Formation
L-Carnosine is effective at inhibiting the initial step of AGE formation by reacting with reactive carbonyl species, such as sugar aldehydes, thus preventing their reaction with proteins mdpi.commobelbiochem.comresearchgate.netresearchgate.net. This competitive inhibition protects proteins, such as lens crystallins, from glycation-induced modification and cross-linking mobelbiochem.comnih.gov. By binding to carbonyl groups on sugars, carnosine blocks their reaction with proteins, thereby inhibiting the formation of AGEs mobelbiochem.com. This mechanism helps preserve protein structure and function researchgate.net.
Transglycation Properties and Reversal of Glycated Proteins
In addition to preventing AGE formation, L-carnosine has been shown to possess transglycation properties. This mechanism involves carnosine reacting with already glycated proteins, effectively competing for the glycating agent and potentially reversing the early stages of glycation mdpi.commobelbiochem.comresearchgate.netresearchgate.net. This process can help to de-link or break down existing AGEs or AGE precursors, offering a mechanism for the reversal of glycated proteins mobelbiochem.comnih.gov. This ability to interact with aged or glycated proteins is considered another protective process attributed to carnosine karger.com.
| Mechanism | Description | Effect on Cellular Health |
| Indirect Modulation of Antioxidant Systems | Enhances activity of endogenous antioxidant enzymes (e.g., SOD). mdpi.comfisiologiadelejercicio.com | Improved cellular defense against oxidative stress. mdpi.com |
| Regulation of Nrf2/HO-1 Pathway | Activates Nrf2, leading to increased expression of antioxidant genes like HO-1. fisiologiadelejercicio.comsarchemlabs.com | Reduced oxidative stress and inflammation. fisiologiadelejercicio.comspandidos-publications.commdpi.com |
| Metal Ion Chelation | Binds to pro-oxidant metal ions (e.g., Cu²⁺, Zn²⁺). mdpi.commobelbiochem.comunar.ac.id | Prevents free radical formation and reduces metal toxicity. mdpi.commobelbiochem.comspandidos-publications.comunar.ac.id |
| Inhibition of AGE Formation | Reacts with reactive carbonyls, preventing their binding to proteins. mdpi.commobelbiochem.comresearchgate.netresearchgate.net | Protects proteins from glycation and preserves function. mobelbiochem.comresearchgate.net |
| Transglycation and Reversal of Glycated Proteins | Reacts with glycated proteins, potentially reversing early glycation and breaking AGE precursors. mdpi.commobelbiochem.comresearchgate.netresearchgate.net | Helps to de-link existing glycation modifications. mobelbiochem.comnih.gov |
Reaction with Reactive Carbonyl Species (e.g., Methylglyoxal (B44143), Acrolein, 4-Hydroxynonenal)
A significant mechanism by which L-carnosine and its derivatives exert protective effects is through their ability to react with and detoxify reactive carbonyl species (RCS). RCS, such as methylglyoxal (MGO), acrolein, and 4-hydroxynonenal (B163490) (4-HNE), are highly reactive aldehydes produced endogenously through lipid peroxidation and glucose oxidation researchgate.netjci.orgnih.gov. These compounds can damage proteins, lipids, and DNA by forming covalent adducts, contributing to oxidative stress and inflammation researchgate.netjci.org.
L-carnosine acts as a potent scavenger of these toxic carbonyls researchgate.netjci.orgd-nb.inforesearchgate.net. The reaction involves the nucleophilic nitrogen atoms in both the beta-alanine (B559535) amino group and the imidazole ring of the histidine residue researchgate.netd-nb.info. For alpha,beta-unsaturated aldehydes like acrolein and 4-HNE, the mechanism typically involves the formation of a reversible Schiff base, followed by an intramolecular Michael addition, leading to the formation of stable, unreactive covalent adducts researchgate.netnih.gov.
Research indicates that L-carnosine can effectively sequester 4-HNE and acrolein, preventing their deleterious modifications to biological macromolecules researchgate.netjci.orgnih.gov. Studies have characterized the adducts formed between carnosine and 4-HNE, identifying both Michael adducts (stabilized as cyclic hemi-acetals) and imine macrocyclic derivatives, with the equilibrium being pH-dependent researchgate.net.
While much of the detailed mechanistic work on RCS scavenging has focused on L-carnosine, N-acetyl-L-carnosine has also been shown to attenuate carbonyl formation in cellular models, such as LPS-induced microglial cells nih.govresearchgate.net. This suggests that either NAC itself possesses carbonyl scavenging activity, or its deacetylation to carnosine contributes to this effect in biological systems. The ability of carnosine and its derivatives to quench RCS is considered a crucial defense mechanism against carbonyl stress implicated in various age-related disorders and metabolic diseases researchgate.netjci.orgnih.gov.
Anti-Inflammatory Mechanisms of N-Acetyl-L-Carnosine and L-Carnosine
Both N-Acetyl-L-carnosine and L-carnosine demonstrate significant anti-inflammatory properties through multiple pathways nih.govresearchgate.netnih.govmdpi.comnih.govmdpi.comvu.edu.aunih.govfrontiersin.orgnih.govbiorxiv.orgmdpi.commdpi.comsemanticscholar.org. These mechanisms involve modulating the activity of immune cells, downregulating pro-inflammatory mediators, and regulating key signaling pathways.
Modulation of Immune Cell Activity (e.g., Macrophages, Microglia)
L-carnosine modulates the function of immune cells, particularly macrophages and microglia, which are central players in inflammatory responses nih.govmdpi.commdpi.comvu.edu.aunih.govfrontiersin.orgnih.govmdpi.commdpi.commdpi.com. Studies have shown that carnosine can influence the activity and polarization state of these cells.
In macrophages, carnosine has been observed to enhance their scavenging and phagocytic capabilities spandidos-publications.comresearchgate.net. Under conditions of stress or inflammation, macrophages exhibit an increased uptake of carnosine, suggesting its role as a defense mechanism vu.edu.aunih.gov.
Carnosine also impacts microglial cells, the resident immune cells of the brain. It has been shown to protect microglial cells against inflammation and oxidative stress induced by stimuli such as amyloid-beta (Aβ) oligomers or lipopolysaccharide (LPS) nih.govresearchgate.netnih.govmdpi.comvu.edu.aufrontiersin.org. A key aspect of carnosine's action on microglia is its ability to promote the synthesis and release of the anti-inflammatory and neurotrophic factor transforming growth factor-beta1 (TGF-β1) nih.govmdpi.comvu.edu.aunih.govfisiologiadelejercicio.com. This modulation helps to shift the balance away from a pro-inflammatory state.
Downregulation of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)
A consistent finding in research on carnosine and NAC is their ability to suppress the production and secretion of major pro-inflammatory cytokines. These include Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are critical mediators of inflammation nih.govmdpi.com.
Studies in various cell types, including macrophages and microglial cells, have demonstrated that treatment with carnosine or NAC leads to a significant reduction in the levels of these cytokines, often at both the mRNA and protein levels nih.govmdpi.comvu.edu.aunih.govmdpi.commdpi.comsemanticscholar.orgspandidos-publications.comresearchgate.netfisiologiadelejercicio.commdpi.commdpi.comkoreamed.org. For instance, carnosine decreased the secretion of IL-1β and IL-6 in LPS-stimulated macrophages vu.edu.aumdpi.comfisiologiadelejercicio.com. Similarly, both carnosine and NAC attenuated LPS-induced TNF-α secretion in microglial cells nih.govresearchgate.net.
Conversely, carnosine can also promote the production of anti-inflammatory cytokines, such as IL-10 and TGF-β1, further contributing to the resolution of inflammation nih.govmdpi.comvu.edu.aunih.govmdpi.com.
Table 1: Effects of Carnosine/NAC on Pro- and Anti-inflammatory Cytokines in Cellular Models
| Cytokine | Effect Observed (Carnosine/NAC) | Cell Type/Model | Source |
| IL-1β | Decreased secretion/expression | Microglia (Aβ-induced), Macrophages (LPS-induced), Retinal Pigment Epithelial Cells (Aβ-induced) | nih.govmdpi.comvu.edu.aumdpi.comfisiologiadelejercicio.commdpi.com |
| IL-6 | Decreased secretion/expression | Macrophages (LPS-induced), Microglia (Aβ-induced), Retinal Pigment Epithelial Cells (Aβ-induced) | vu.edu.aumdpi.comspandidos-publications.comfisiologiadelejercicio.commdpi.com |
| TNF-α | Decreased secretion/expression | Macrophages (LPS-induced), Microglia (LPS/Aβ-induced), Retinal Pigment Epithelial Cells (Aβ-induced) | nih.govresearchgate.netvu.edu.aumdpi.comspandidos-publications.comfisiologiadelejercicio.commdpi.com |
| IL-10 | Increased levels/expression | Microglia (Aβ-induced), Macrophages | nih.govmdpi.commdpi.com |
| TGF-β1 | Increased expression/release | Microglia (Aβ-induced), Macrophages (LPS-induced) | nih.govmdpi.comvu.edu.aunih.govmdpi.comfisiologiadelejercicio.com |
Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, iNOS)
Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of many inflammatory conditions nih.gov. Both carnosine and NAC have been shown to attenuate NO production and iNOS expression in activated immune cells nih.govresearchgate.netnih.govmdpi.combiorxiv.orgmdpi.comspandidos-publications.comresearchgate.netnih.govokayama-u.ac.jp.
Studies in LPS-stimulated macrophages and microglia have demonstrated that carnosine and NAC can significantly reduce the synthesis of NO and the expression of iNOS nih.govresearchgate.netnih.govmdpi.comspandidos-publications.comresearchgate.net. NAC was reported to be more potent than carnosine in inhibiting NO synthesis and iNOS expression in microglial cells nih.govresearchgate.net.
Interestingly, research suggests that carnosine's effect on NO levels may involve a direct interaction with NO itself, forming adducts, which leads to an apparent reduction in free NO while potentially increasing intracellular nitrite (B80452) levels nih.gov. This modulation of the NO/nitrite balance appears to be independent of direct inhibition of iNOS enzyme activity nih.gov.
Regulation of Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of carnosine and NAC are mediated, in part, through the modulation of crucial intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways nih.govspandidos-publications.comresearchgate.netmdpi.comkoreamed.orgresearchgate.netresearchgate.netplos.orgnih.govmdpi.complos.org. These pathways play central roles in the transcription of genes encoding pro-inflammatory cytokines and mediators.
L-carnosine has been shown to inhibit the activation and nuclear translocation of NF-κB in various cell types, including macrophages nih.govspandidos-publications.comresearchgate.netmdpi.comkoreamed.orgresearchgate.netnih.gov. By preventing NF-κB from entering the nucleus and binding to target genes, carnosine reduces the expression of downstream inflammatory proteins.
Chaperone-like Activity and Protein Homeostasis
Beyond their antioxidant and anti-inflammatory roles, carnosine and N-Acetyl-L-carnosine possess chaperone-like properties, contributing to protein homeostasis nih.govnih.govnih.govspandidos-publications.com. This activity is particularly relevant in preventing the misfolding, aggregation, and accumulation of damaged proteins, which are hallmarks of various age-related and neurodegenerative diseases.
Both carnosine and NAC have demonstrated the ability to inhibit the aggregation of proteins, including amyloid-beta (Aβ), a key player in Alzheimer's disease, and crystallins, the major structural proteins of the eye lens, implicated in cataract formation nih.govnih.govmdpi.commdpi.comnih.govaginganddisease.org. Studies have shown that carnosine can interfere with the fibrillogenesis of Aβ and reduce the size of protein aggregates nih.govnih.govaginganddisease.org.
NAC, in particular, has been investigated for its potential in treating cataracts due to its ability to be delivered to the eye and subsequently deacetylated to carnosine spandidos-publications.comnih.gov. Both NAC and carnosine have been shown to suppress the UV-induced aggregation of βL-crystallin in vitro nih.govaginganddisease.org. This chaperone-like activity helps maintain the solubility and function of proteins, thereby preserving cellular health.
Furthermore, carnosine can protect proteins from damage caused by glycation and cross-linking, processes accelerated by reactive carbonyl species and oxidative stress spandidos-publications.comnih.govresearchgate.netaginganddisease.org. By reacting with glycating agents, carnosine competes for binding sites on proteins, preventing the formation of advanced glycation end products (AGEs) and advanced lipoxidation end products (ALEs) jci.orgresearchgate.netresearchgate.net. This anti-glycation activity further contributes to maintaining protein integrity and function.
Inhibition of Protein Aggregation
Protein aggregation is a key factor in the pathogenesis of various age-related diseases, including cataracts and neurodegenerative disorders mdpi.com. N-Acetyl-L-carnosine and its derivative L-carnosine have demonstrated inhibitory effects on protein aggregation through several proposed mechanisms. One significant mechanism involves the anti-glycation of proteins nih.govspandidos-publications.com. Protein glycation, the non-enzymatic attachment of sugars to proteins, can lead to structural changes, cross-linking, and the formation of high molecular weight protein aggregates nih.govspandidos-publications.com. By interfering with this process, N-Acetyl-L-carnosine/L-carnosine may help prevent the initial stages of protein damage that lead to aggregation nih.govspandidos-publications.com.
Studies have shown that N-Acetyl-L-carnosine and L-carnosine can protect proteins against cross-linking and oxidative damage, both of which contribute to aggregation nih.govspandidos-publications.com. Furthermore, in vitro studies have indicated that N-Acetyl-L-carnosine can suppress the aggregation of specific proteins, such as βL-crystallin, a protein associated with cataract formation researchgate.netmostwiedzy.pl. This inhibitory effect may occur through the formation of a protein-dipeptide complex that prevents conformational changes necessary for aggregation researchgate.net. N-Acetyl-L-carnosine has been shown to inhibit the initial stages of protein photochemical damage and decrease the size of protein aggregates researchgate.net.
Activation of Proteasome Activity
The proteasome is a multi-catalytic protein complex responsible for degrading damaged or misfolded proteins within the cell, a crucial process for maintaining protein homeostasis researchgate.net. Activation of proteasome activity can help clear aberrant protein aggregates and prevent their accumulation. Research suggests that L-carnosine, the active metabolite of N-Acetyl-L-carnosine, may play a role in activating proteasome activity nih.gov. This activation could contribute to the cellular defense mechanisms against the accumulation of damaged proteins, thereby supporting cellular function and viability nih.gov. Studies have indicated that L-carnosine can stimulate a cytosolic protease and enhance the proteolysis of long-lived proteins in senescent cells d-nb.info.
Modulation of Cellular Stress Response Pathways
Cells have evolved complex networks of responses to detect and control various forms of stress, including oxidative stress and the accumulation of misfolded proteins nih.gov. These cellular stress response pathways involve the induction of protective molecules, such as heat shock proteins and antioxidant enzymes nih.govmdpi.com. N-Acetyl-L-carnosine, through its conversion to L-carnosine, is thought to modulate these pathways, contributing to a cytoprotective state researchgate.netnih.govmdpi.com.
Heat Shock Protein Induction (e.g., Hsp72)
Heat shock proteins (HSPs) are a highly conserved system of molecular chaperones that play a critical role in maintaining protein conformation, preventing aggregation, and assisting in the refolding or degradation of damaged proteins researchgate.netnih.gov. Hsp72 is an inducible form of Hsp70, a key player in the heat shock response and a relevant cellular protection molecule against protein aggregation and oxidative stress imrpress.comnih.gov.
Studies have shown that L-carnosine, and potentially N-Acetyl-L-carnosine, can induce the expression of heat shock proteins, including Hsp72 nih.govnih.govnih.govrsc.org. This induction is considered a significant mechanism by which these compounds exert their cytoprotective effects researchgate.netnih.govnih.gov. For instance, research on zinc L-carnosine, a complex of zinc and L-carnosine, has demonstrated its ability to significantly increase Hsp72 expression in cultured cells and in vivo nih.gov. While L-carnosine alone did not consistently show the same level of Hsp72 induction in some studies, the combined effect with zinc was notable nih.govnih.gov. However, other studies suggest L-carnosine itself can upregulate Hsp70 mdpi.comfrontiersin.org. The induction of Hsp72 by N-Acetyl-L-carnosine/L-carnosine is thought to enhance the cell's capacity to handle misfolded and aggregated proteins and to protect against various forms of cellular stress, including oxidative stress mdpi.comimrpress.comrsc.orgfrontiersin.org.
The modulation of cellular stress response pathways, particularly the induction of heat shock proteins like Hsp72, highlights a key mechanism by which N-Acetyl-L-carnosine and L-carnosine may contribute to cellular resilience and protection against age-related damage and disease researchgate.netnih.govmdpi.comimrpress.comnih.govnih.govrsc.orgfrontiersin.org.
Preclinical Research and Therapeutic Potential of N Acetyl L Carnosine in Disease Models
Ocular Diseases
Research into the therapeutic potential of N-Acetyl-L-carnosine has significantly focused on its effects in various ocular disease models, primarily due to its ability to combat oxidative stress and protein modification, key factors in the pathogenesis of several eye conditions.
Age-Related Cataract Models
Age-related cataract, characterized by the opacification of the eye's lens, is a leading cause of visual impairment globally naturalmedicinejournal.comtandfonline.com. Preclinical and observational studies have investigated the effects of N-Acetyl-L-carnosine on the development and progression of cataracts.
Studies have indicated that N-Acetyl-L-carnosine demonstrates potential for both preventing and reversing the progression of age-related cataracts in preclinical models and human observations. Research suggests that topical administration of NAC eye drops can lead to improvements in visual function, including enhanced visual acuity and reduced glare sensitivity in individuals with age-related cataracts naturalmedicinejournal.comnih.govdovepress.comscilit.comresearchgate.netreviewofoptometry.com. Some observations have reported a decrease in lens opacity and an increase in lens transmissivity to light following NAC treatment wikipedia.orgnaturalmedicinejournal.comnih.govresearchgate.netresearchgate.netresearchgate.net.
A study involving canine eyes with cataracts reported that NAC performed better than a placebo in positively affecting lens clarity wikipedia.org. In human observations, treatment with NAC lubricant eye drops for a period, such as 9 months, has been associated with improved glare scores and visual acuity in patients with age-related uncomplicated cataracts nih.govdovepress.comscilit.comresearchgate.net. A large observational analysis involving over 50,000 participants suggested high efficacy for the prevention and treatment of visual impairment related to age-related cataracts spandidos-publications.comnih.govdovepress.com.
Table 1: Observed Effects of NAC in Human Age-Related Cataract Studies
| Study Duration | Outcome Measure | Observed Effect (vs. Baseline/Control) | Source(s) |
| 6-9 months | Visual Acuity | Improved | naturalmedicinejournal.comnih.govscilit.comresearchgate.net |
| 6-9 months | Glare Sensitivity | Improved/Reduced | naturalmedicinejournal.comnih.govscilit.comresearchgate.net |
| Not specified | Lens Opacity | Decreased | wikipedia.orgnaturalmedicinejournal.comnih.govresearchgate.net |
| Not specified | Lens Transmissivity | Increased | naturalmedicinejournal.comnih.gov |
The protective effects of N-Acetyl-L-carnosine on lens crystallins are attributed to several key mechanisms. As a prodrug, NAC delivers L-carnosine to the lens, where it acts as a potent antioxidant, scavenging various reactive oxygen species, lipid hydroperoxides, and aldehydes that contribute to oxidative damage in lens tissues naturalmedicinejournal.comnih.govtandfonline.comnih.govdovepress.comresearchgate.net.
Furthermore, L-carnosine exhibits significant anti-glycation properties. It can inhibit non-enzymatic glycosylation of lens proteins and compete with proteins for glycating agents, thereby preventing the formation of advanced glycation end-products (AGEs) spandidos-publications.comnaturalmedicinejournal.comtandfonline.comnih.govdovepress.comscilit.comresearchgate.netnih.gov. Accumulation of AGEs is a significant factor in the structural changes and aggregation of lens proteins observed in cataracts spandidos-publications.comscilit.comresearchgate.net. L-carnosine has also been shown to potentially reverse pre-existing glycation-induced cross-linking nih.gov.
Other proposed mechanisms include the activation of proteasome activity in the lens and chaperone-like activity that helps disaggregate lens crystallins, preventing the formation of insoluble protein aggregates that cause opacification tandfonline.comnih.govdovepress.com. By mitigating oxidative stress and glycation, NAC helps preserve the solubility and transparency of lens proteins mdpi.comgoogle.com.
Table 2: Proposed Mechanisms of NAC/L-Carnosine in Lens Protection
| Mechanism | Description | Source(s) |
| Antioxidant Activity | Scavenging free radicals, lipid hydroperoxides, aldehydes, and oxygen radicals. | naturalmedicinejournal.comnih.govtandfonline.comnih.govdovepress.comresearchgate.net |
| Anti-Glycation Properties | Inhibiting/reversing AGE formation, competing for glycating agents, protecting proteins from modification. | spandidos-publications.comnaturalmedicinejournal.comtandfonline.comnih.govdovepress.comscilit.comresearchgate.netnih.govnih.gov |
| Protein Protection | Preventing cross-linking and aggregation of lens proteins. | spandidos-publications.comtandfonline.comdovepress.com |
| Proteasome Activation | Activation of proteasome activity in the lens. | tandfonline.comnih.govdovepress.com |
| Chaperone-like Activity | Disaggregating lens crystallins. | tandfonline.comnih.govdovepress.com |
Prevention and Reversal of Lens Opacities
Diabetic Ocular Complications
N-Acetyl-L-carnosine has also been explored for its potential in addressing diabetic ocular complications, particularly diabetic cataracts and diabetic retinopathy. The anti-glycation properties of L-carnosine, released from NAC, are considered highly relevant in the context of diabetes, where elevated glucose levels lead to increased protein glycation and the formation of AGEs in ocular tissues spandidos-publications.comscilit.comresearchgate.netnih.gov.
The accumulation of AGEs is implicated in the pathogenesis of both diabetic cataracts and the microvascular damage characteristic of diabetic retinopathy scilit.comresearchgate.net. By inhibiting AGE formation and potentially reversing existing glycation, NAC may help mitigate these complications nih.gov. Studies have suggested that NAC eye drops may improve senile cataracts and visual acuity in patients with diabetic ocular complications spandidos-publications.com. Additionally, oral administration of carnosine has been reported to reduce retinal blood vessels in rats with experimental hyperglycemia researchgate.netnih.gov.
Ocular Inflammation Models
Oxidative stress is a contributing factor in various ocular inflammatory conditions. Due to its universal antioxidant properties, N-Acetyl-L-carnosine has been proposed as a potential therapeutic agent for ocular disorders that involve an oxidative stress component, including ocular inflammation nih.gov. While specific preclinical models focusing solely on NAC in ocular inflammation were not extensively detailed in the provided information, its demonstrated ability to scavenge reactive oxygen species suggests a potential role in mitigating inflammation-induced damage in the eye naturalmedicinejournal.comnih.govtandfonline.comnih.govdovepress.comresearchgate.net.
Retinal Degeneration Models
Preclinical research has investigated the potential of N-Acetyl-L-carnosine and its active form, L-carnosine, in models of retinal degeneration. Oxidative stress plays a known role in the progression of retinal degenerative diseases like retinitis pigmentosa (RP) nacuity.comharvard.edu. Studies using the rd1 mouse model of retinal degeneration have explored NAC's capacity to protect against cone photoreceptor degradation and oxidative stress harvard.edu.
Oral administration of N-acetyl cysteine (a different compound also abbreviated NAC) and N-acetyl cysteine amide (NACA) in RP mouse models (rd1+/+ and rd10+/+ mice) showed a reduction in cone cell death and preservation of cone function by reducing oxidative damage nacuity.com. While this research primarily focuses on N-acetyl cysteine and its amide, it highlights the relevance of targeting oxidative stress in retinal degeneration and suggests a potential avenue for exploring N-Acetyl-L-carnosine's effects given its antioxidant properties.
Furthermore, L-carnosine has been shown to play a significant role in the survival of mouse retinal ganglion cells after optic nerve crush, a model involving neuronal damage, through the inhibition of NF-κB expression and oxidative stress nih.gov. This suggests a neuroprotective potential of carnosine in the retina. In diabetic rats, oral carnosine administration reduced the formation of new blood vessels in the retina, which is relevant to diabetic retinopathy, a form of retinal degeneration researchgate.netnih.gov.
Table 3: Observed Effects of Carnosine/NAC in Retinal Degeneration Models
| Model System | Treatment (Compound) | Observed Effect | Source(s) |
| rd1 mouse model (Retinal Deg.) | NAC | Explored for protection against cone degradation and oxidative stress. | harvard.edu |
| RP mouse models (rd1+/+, rd10+/+) | Oral NAC/NACA | Reduced cone cell death, preserved cone function by reducing oxidative damage. | nacuity.com |
| Mouse optic nerve crush model | L-Carnosine | Promoted retinal ganglion cell survival (inhibiting NF-κB, oxidative stress). | nih.gov |
| Diabetic rats | Oral Carnosine | Reduced retinal blood vessels. | researchgate.netnih.gov |
Neurodegenerative Diseases
Neurodegenerative diseases are characterized by the progressive loss of structure or function of neurons, including neuronal death. Preclinical models are crucial for understanding the underlying mechanisms of these diseases and evaluating the potential efficacy of therapeutic compounds. Research into the potential of N-Acetyl-L-carnosine in this domain has explored its effects in specific disease models.
Cerebral Ischemia/Stroke Models
Cerebral ischemia, leading to stroke, is a major cause of neurological disability and death. Preclinical models of cerebral ischemia are used to simulate the conditions of stroke and evaluate potential neuroprotective agents aimed at reducing brain damage and preserving neurological function. Studies have investigated the effects of N-Acetyl-L-carnosine in these models, often in comparison to its parent compound, carnosine.
Neuroprotective Efficacy and Infarct Volume Reduction
In preclinical studies using mouse models of permanent focal cerebral ischemia induced by middle cerebral artery occlusion (pMCAO), the neuroprotective efficacy of N-Acetyl-L-carnosine has been evaluated. One study comparing the effects of carnosine, anserine (B1665513), and N-acetyl carnosine found that treatment with carnosine significantly reduced infarct volume. nih.gov In contrast, N-acetyl carnosine, administered at the same dose regimen, showed a trend toward a decrease in infarct size, but this reduction did not reach statistical significance when compared to the vehicle-treated group. nih.gov This suggests that, under the conditions of this specific model, N-Acetyl-L-carnosine was not as effective as carnosine in protecting the brain against ischemic injury as measured by infarct volume reduction. nih.gov
Preservation of Neurological Function
Assessment of neurological function is a critical component of preclinical stroke research, providing insight into the functional benefits of a potential therapy. In the same study evaluating permanent focal cerebral ischemia in mice, treatment with carnosine significantly improved neurological performance. nih.gov However, N-acetyl carnosine did not exhibit any statistically significant improvement in neurological scores. nih.gov This indicates that, in this preclinical model, N-Acetyl-L-carnosine did not demonstrate a significant capacity to preserve neurological function following ischemic insult. nih.gov
Parkinson's Disease Models
Parkinson's disease (PD) is characterized by the degeneration of dopaminergic neurons in the substantia nigra. Preclinical models of PD aim to replicate aspects of this neurodegenerative process. Based on the available search results, there is limited specific preclinical research detailing the effects of N-Acetyl-L-carnosine in models of Parkinson's disease. While studies have explored the potential of related compounds like carnosine and acetyl-L-carnitine in PD models, specific findings for N-Acetyl-L-carnosine were not prominently featured in the retrieved literature.
Alzheimer's Disease Models
Alzheimer's disease (AD) is the most common cause of dementia, characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. Preclinical AD models are used to study disease mechanisms and test therapeutic interventions. Based on the available search results, there is limited specific preclinical research detailing the effects of N-Acetyl-L-carnosine in models of Alzheimer's disease. Research in this area has largely focused on the effects of carnosine and acetyl-L-carnitine, with limited specific data found for N-Acetyl-L-carnosine in the retrieved literature.
Manganism-Induced Neurotoxicity Models
Manganism is a neurological disorder caused by prolonged exposure to high levels of manganese, leading to symptoms similar to Parkinson's disease. Preclinical models are used to investigate manganese-induced neurotoxicity. Based on the available search results, there is limited specific preclinical research detailing the effects of N-Acetyl-L-carnosine in models of manganism-induced neurotoxicity. While carnosine has been explored for its protective effects against manganese toxicity in some preclinical settings, specific findings for N-Acetyl-L-carnosine were not prominently featured in the retrieved literature. nih.govresearchgate.net
Renal Diseases (e.g., Diabetic Nephropathy)
Preclinical studies, primarily focusing on L-carnosine, have investigated the potential benefits of histidine-containing dipeptides in renal diseases, particularly diabetic nephropathy. Research in obese Zucker rats demonstrated that both L-carnosine and D-carnosine significantly reduced obesity-related illnesses by preventing the development of kidney damage. semanticscholar.org In rodent models of type 1 and type 2 diabetes, carnosine therapy has been shown to reduce glomerular hypertrophy and maintain podocyte number in db/db and BTBR ob/ob mice. cabidigitallibrary.org Carnosine supplementation in diabetic mice with low serum carnosinase 1 (CN1) activity decreased damage caused by experimental diabetic nephropathy. cabidigitallibrary.org Furthermore, carnosine has been reported to reduce albuminuria in ApoE null mice fed a high-fat diet and in obese rats. cabidigitallibrary.org These findings suggest a protective effect of carnosine and related dipeptides on renal function in the context of metabolic disorders and diabetes.
Cardiovascular Diseases (e.g., Atherosclerosis, Myocardial Function)
Research indicates that carnosine and its derivatives may offer protective effects against cardiovascular diseases, including atherosclerosis and impaired myocardial function. The proposed mechanisms involve antioxidant properties, protection against lipid peroxidation and advanced glycation end-products (AGEs), and influence on calcium handling within cardiac tissue. nih.govphysiology.org
Inhibition of LDL Oxidation
Oxidation of low-density lipoprotein (LDL) is considered a critical step in the development of atherosclerosis. Studies have shown that carnosine can inhibit copper-induced LDL oxidation. nih.govresearchgate.netnih.gov The extent of inhibition can be significant; for instance, 10 mM carnosine has been reported to decrease LDL oxidation by approximately 90% in the presence of copper. nih.gov N-acetyl-carnosine (NacCAR), a membrane-permeable analog of carnosine, has also been shown to reduce LDL oxidation in studies involving murine macrophages (BMM), suggesting both extracellular and intracellular mechanisms of action. nih.gov Carnosine's ability to prevent LDL oxidation and the cytotoxic effects of reactive aldehydes generated by lipid peroxidation supports the view that these processes contribute to atherosclerotic lesion formation. nih.gov
Impact on Cardiac Contractility and Calcium Regulation
Carnosine has been suggested to act as an inotropic agent, potentially enhancing myocardial contractility. nih.govnih.gov This effect is believed to be related to its influence on intracellular calcium dynamics within cardiomyocytes. nih.govnih.gov Carnosine may regulate excitation-contraction coupling by affecting calcium release from the sarcoplasmic reticulum via ryanodine (B192298) receptors (RyR) and calcium reuptake via sarco(endo)plasmic reticulum Ca2+ ATPase (SERCA2). nih.gov It has also been proposed to function as a diffusible cytoplasmic Ca2+–H+ exchanger in cardiomyocytes, combining its roles in calcium and pH buffering. nih.govcambridge.orgmdpi.com Studies on isolated perfused rat hearts have shown that carnosine increased contractility in a dose-dependent manner (1-10 mM) and also increased free intracellular calcium levels in isolated myocytes. nih.gov Furthermore, carnosine increased myocyte tension through calcium release from the ryanodine receptor calcium release channel in skinned myocardial fibers and increased the open-state probability and dwell time of the isolated channel in lipid bilayers. nih.gov These findings suggest a role for carnosine as a modulator of intracellular calcium and contractility in cardiac tissue. nih.gov
Wound Healing and Tissue Repair
Age-Related Disorders and Cellular Senescence
N-Acetyl-L-carnosine and L-carnosine are being investigated for their potential in mitigating age-related disorders and cellular senescence, largely due to their antioxidant and anti-glycating properties. physiology.orgfrontiersin.orgnih.gov Carnosine is known to protect against the formation of advanced glycation and lipoxidation end-products (AGEs and ALEs), which accumulate with age and in age-related diseases. physiology.org Studies have indicated that carnosine can protect oral epithelial cells from induced cellular senescence by reducing oxidative stress, mitigating DNA damage, and downregulating certain signaling pathways. frontiersin.orgnih.gov Carnosine levels have been observed to decline with age in oral mucosal tissue, and this decline was associated with increased cellular senescence markers. frontiersin.org Furthermore, salivary and blood carnosine levels have been shown to decrease with age in humans and are significantly associated with age-related diseases. frontiersin.orgnih.gov Research suggests that carnosine may also play a role in maintaining telomere length and delaying cellular senescence in fibroblasts in vitro. mdpi.com
Potential in Metabolic Syndrome and Obesity Models
Preclinical studies, particularly utilizing carnosine and its derivatives, have explored their potential in addressing metabolic syndrome and obesity. In rodent models of diet-induced obesity and metabolic syndrome, a carnosine derivative, carnosinol, dose-dependently attenuated the formation of 4-hydroxynonenal (B163490) (HNE) adducts in liver and skeletal muscle. nih.gov This was accompanied by mitigation of inflammation, dyslipidemia, insulin (B600854) resistance, and steatohepatitis. nih.gov These improvements in metabolic parameters were observed without changes in energy expenditure, physical activity, adiposity, or body weight. nih.gov L-carnosine itself has been shown to detoxify reactive carbonyl species (RCS), forming unreactive covalent adducts that are eliminated, offering a detoxification route for these molecules implicated in metabolic dysregulation. semanticscholar.org Obesity has been linked to a decrease in naturally produced L-carnosine, potentially increasing the risk of RCS buildup. semanticscholar.org Studies in obese Zucker rats have demonstrated that carnosine can reduce obesity-related illnesses by preventing the development of dyslipidemia and insulin resistance. semanticscholar.orgnih.gov
Research Methodologies and Analytical Approaches
In Vivo Animal Models
Species Selection
A range of animal species has been employed in research involving N-Acetyl-L-carnosine, with rodents and canines being among the most common. Studies investigating the effects of topical NAC on cataracts, for instance, have been conducted in dogs of varying breeds and ages. nih.govresearchgate.netresearchgate.netresearchgate.net Rodent models, such as mice and rats, are frequently used in studies exploring the neuroprotective potential of carnosine and its analogues, including NAC, particularly in models of cerebral ischemia. mdpi.comnih.govkoreamed.orgahajournals.orgresearchgate.net The choice of species is often dictated by the specific disease model being investigated and the translational relevance to human conditions.
Disease Induction Methods
Various methods are utilized to induce disease states in animal models to study the effects of N-Acetyl-L-carnosine. In cataract research, techniques such as the administration of sodium selenite (B80905) have been used to induce cataracts in rats. researchgate.net Another method for inducing cataracts in rats involves the daily lumbar injection of a 50% galactose solution over several days. google.com For studying neuroprotection, particularly in the context of stroke, models of focal cerebral ischemia are commonly employed. These can involve permanent or transient occlusion of the middle cerebral artery (MCAo) in rodents. nih.govkoreamed.orgahajournals.org Chemical hypoxia models, using substances like antimycin A, have also been used in neuroblastoma cell cultures to investigate neuroprotective effects. koreamed.org
Outcome Measures
Researchers employ a variety of outcome measures to evaluate the effects of N-Acetyl-L-carnosine in preclinical models. In studies focusing on ocular conditions like cataracts, visual acuity is a key measure, often assessed alongside objective evaluations of lens opacity. nih.govresearchgate.netresearchgate.netspandidos-publications.comnih.govnaturalmedicinejournal.comzaslavsky.com.ua Lens opacity can be quantified using techniques such as slit-lamp biomicroscopy, retroillumination photography, and computerized image analysis to determine a lens opacification index. nih.govresearchgate.netresearchgate.net Glare sensitivity is another visual function outcome measure used in some studies. spandidos-publications.comnih.govnaturalmedicinejournal.com
In models of cerebral ischemia, infarct volume is a critical outcome measure, typically determined through histological staining techniques such as 2,3,5-triphenyltetrazolium chloride (TTC) staining. mdpi.comnih.govkoreamed.orgahajournals.orgresearchgate.net Neurological function is also assessed, often using scoring systems to evaluate deficits in motor function, balance, and coordination, such as the adhesive tape removal test and accelerated rotarod test. nih.govahajournals.org
Histopathology plays a vital role in examining tissue damage and cellular changes. This can involve techniques like Nissl staining to evaluate neuronal integrity and assess necrotic lesions. ahajournals.org Biomarkers are also analyzed to understand the biochemical effects of NAC. This includes measuring the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), as well as levels of lipid peroxidation products like malondialdehyde (MDA). google.com The expression of other relevant proteins and the levels of reactive oxygen species (ROS) can also be assessed. koreamed.orgrsc.org
Here is a summary of outcome measures used in selected studies:
| Study Focus | Species | Disease Model | Key Outcome Measures |
| Cataract | Canine | Naturally Occurring | Lens Opacification Index (LOI), Owner Evaluation of Visual Capability |
| Cataract | Rat | D-Galactose Induction | Lenticular Opacity Score, SOD, CAT, GSH-Px activity, MDA content |
| Cerebral Ischemia | Mouse | Permanent MCA Occlusion | Infarct Volume (TTC staining), Neurological Function Score |
| Cerebral Ischemia | Rat | Transient/Permanent MCAo | Infarct Volume (TTC staining, Nissl staining), Neurological Function (Adhesive Tape, Rotarod), Mortality |
| Cerebral Ischemia | Rat | Focal Ischemia | Infarct Volume, Antioxidant Expression (SOD) |
| Cataract (Clinical) | Human | Senile Cataract | Visual Acuity, Glare Sensitivity, Lens Clarity (Image Analysis) |
Interactive Data Table: Selected Preclinical Study Outcomes
Analytical Techniques for N-Acetyl-L-Carnosine and its Metabolites in Biological Matrices
Accurate quantification of N-Acetyl-L-carnosine and its metabolites in biological samples is essential for pharmacokinetic studies, understanding distribution, and correlating concentrations with observed effects. A variety of analytical techniques are employed for this purpose.
Chromatography-Based Methods
Chromatography is a widely used technique for separating and quantifying N-Acetyl-L-carnosine and related compounds in complex biological matrices. High-Performance Liquid Chromatography (HPLC) is a common method, often coupled with various detectors. An HPLC assay has been developed for the determination of imidazole-containing dipeptides, including NAC and L-carnosine, in the aqueous humor of the eye, which is useful for pharmacokinetic studies following topical administration. nih.gov HPLC coupled with mass spectrometry (MS), particularly LC-MS/MS, offers high sensitivity and selectivity for the quantification of carnosine and its analogues in biological samples. researchgate.net This approach is considered state-of-the-art for such analyses. researchgate.net Reverse-phase HPLC methods have also been reported for the analysis of L-carnosine in samples, sometimes requiring derivatization for detection by UV. nih.govmdpi.com
Spectroscopic Techniques
Spectroscopic methods provide alternative approaches for analyzing N-Acetyl-L-carnosine and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy can provide comprehensive structural information and can be used for the analysis of samples with minimal pre-treatment. mdpi.commdpi.comnih.gov Proton Magnetic Resonance Spectroscopy (¹H-MRS) is a non-invasive technique that can be used to determine carnosine concentrations in tissues, although in the brain, homocarnosine (B1673341) is often more predominant. mdpi.comnih.gov NMR has been used to verify the identity of synthetic N-acetyl derivatives of compounds related to carnosine. researchgate.net
Electrophoretic Methods
Electrophoretic techniques, which separate compounds based on their charge and size in an electric field, are also applied in the analysis of carnosine and related peptides. Capillary Electrophoresis (CE) is a technique that offers high separation efficiency and can be a more environmentally friendly alternative to HPLC, requiring less organic solvent. nih.govmdpi.com CE can be coupled with various detection methods, including UV, mass spectrometry, amperometry, and laser-induced fluorescence. nih.govmdpi.com Microchip Electrophoresis (MCE), a miniaturized form of CE, allows for rapid separation times and the use of less expensive equipment. nih.govmdpi.commdpi.com Highly sensitive MCE methods have been developed for the determination of L-carnosine and related peptides in biological samples, sometimes involving pre-column labeling for chemiluminescent detection. nih.govmdpi.com
Translational Research and Future Directions
Challenges in Therapeutic Application and Bioavailability Enhancement
Despite the enhanced stability of NAC compared to L-carnosine, challenges remain in optimizing its therapeutic application, particularly concerning bioavailability and targeted delivery. The hydrolysis of NAC to L-carnosine in specific tissues, such as ocular tissues, relies on the activity of local esterases, which may be influenced by factors like age or disease state. dovepress.com Furthermore, delivering hydrophilic compounds like NAC and L-carnosine across biological barriers, such as the lipophilic stratum corneum for topical applications, presents difficulties in achieving sufficient therapeutic concentrations at the target site. karger.com
Novel Drug Delivery Systems
To address the limitations in bioavailability and targeted delivery, significant research is being conducted on novel drug delivery systems (DDS) for N-Acetyl-L-carnosine and L-carnosine. These advanced systems aim to protect the compounds from premature degradation, improve their transport across biological membranes, and facilitate their accumulation at desired sites of action.
Various DDS platforms are being explored, including vesicular systems and nanoparticulate systems. Examples of vesicular systems include nanoliposomes, niosomes, and polymersomes. nih.govmdpi.com Nanoparticulate systems encompass metallic nanoparticles, such as gold nanoparticles (AuNPs) and iron oxide nanoparticles (Fe3O4 NPs). nih.govmdpi.com
Studies have investigated the use of polymersomes for encapsulating carnosine, demonstrating enhanced neuroprotective potential and a reduction in the aggregation of LRP-1 in the brain. nih.gov Carnosine-loaded phytosomes are also being explored as an alternative delivery system, particularly for ocular applications, showing controlled corneal permeation in ex vivo studies. nih.govdovepress.com Encapsulation of NAC into AuNPs has been shown to increase both biocompatibility and bioavailability. nih.gov
Mucoadhesive polymers are incorporated into DDS to prolong the residence time of the formulation at the absorption site, which can lead to enhanced drug absorption and improved therapeutic efficacy. mdpi.comnih.govjapsonline.com These systems can involve the integration of nanoparticles within hydrogels. mdpi.com For instance, NAC eye drops have been formulated utilizing a mucoadhesive cellulose-based compound combined with corneal absorption promoters within a sustained drug delivery system. nih.govnih.gov
| Novel Drug Delivery System | Compound Encapsulated | Potential Benefits | Application Area (Examples) | Research Findings (Examples) |
| Polymersomes | Carnosine | Enhanced neuroprotective potential, reduced protein aggregation | Brain | Reduced LRP-1 aggregation in the brain, neuroprotective effects at lower doses. nih.gov |
| Phytosomes | Carnosine | Controlled corneal permeation | Ocular (Lens) | Showed significantly controlled corneal permeation in ex vivo studies. nih.govdovepress.com |
| Gold Nanoparticles (AuNPs) | N-Acetyl-L-carnosine | Increased biocompatibility and bioavailability | Various | Encapsulation significantly increased biocompatibility and bioavailability in fibroblast cells. nih.gov |
| Mucoadhesive Polymers | N-Acetyl-L-carnosine | Prolonged residence time, enhanced absorption | Ocular, Mucosal | Used in eye drop formulations to enhance corneal absorption and provide sustained delivery. mdpi.comnih.govjapsonline.comnih.govnih.gov |
Chemical Modifications and Prodrug Strategies (Beyond N-Acetylation)
Beyond the N-acetylation that creates NAC, researchers are exploring other chemical modifications and prodrug strategies to further enhance the therapeutic profile of carnosine. These approaches aim to improve stability, increase lipophilicity for better membrane permeability, or target specific tissues or cellular compartments.
Chemical derivatization strategies are being investigated to increase carnosine's bioavailability and facilitate its transport to specific sites. nih.govmdpi.com An example is carnosinol, a derivative of carnosine that demonstrated high oral bioavailability and resistance to carnosinase degradation in a rodent model, along with the ability to attenuate markers of oxidative stress and inflammation. mdpi.com
Second-generation carnosine analogs, particularly those incorporating a histidyl-hydrazide moiety, have been synthesized and evaluated for their capacity to reverse the glycation process, a key factor in the pathogenesis of various age-related diseases. nih.govresearchgate.net
Studies on D-carnosine, the stereoisomer of L-carnosine, and its lipophilic prodrugs have shown promising results. D-carnosine exhibited quenching activity comparable to L-carnosine and demonstrated stability in human plasma. tandfonline.com In vivo studies with D-carnosine showed effectiveness in attenuating experimental atherosclerosis and renal disease by reducing carbonyl stress and inflammation. tandfonline.com
Furthermore, the development of novel short peptides with enhanced activity and stability compared to carnosine is underway. For instance, certain tetrapeptides have been reported to exhibit a significantly greater capacity to quench reactive aldehydes like HNE and nonenal than carnosine. tandfonline.com
Identification of Novel Molecular Targets for N-Acetyl-L-Carnosine and L-Carnosine
Research continues to unveil the diverse molecular targets and mechanisms of action for both N-Acetyl-L-carnosine and its active form, L-carnosine. L-carnosine is known for its multimodal activity, encompassing anti-aggregant, anti-inflammatory, and antioxidant properties. nih.gov
Its biological activities extend to enhancing the endogenous antioxidant machinery and improving energy metabolism in various cell types. nih.gov L-carnosine has been shown to modulate energy metabolism in macrophages and microglia, function as a neurotransmitter, regulate the activity of stem cells, influence glucose metabolism, enhance the degradation and scavenging of nitric oxide and related species, promote wound healing, exert anti-glycan and anti-aging effects, regulate osmotic pressure, modulate glutamate (B1630785) transport and metabolism in the brain, and chelate transition metals. nih.gov
In the context of cataract prevention and treatment, NAC and L-carnosine are believed to exert their effects through mechanisms including the anti-glycation of proteins, protection against oxidative damage, prevention of protein cross-linking and DNA damage. spandidos-publications.com They also possess chaperone-like activity that helps in the disaggregation of lens crystallins. nih.gov L-carnosine functions as a scavenger of aldehydes and reactive oxygen species (ROS) in both aqueous and lipid environments. nih.govresearchgate.net The transglycation properties of L-carnosine and its histidyl-hydrazide analogs are also considered important in their potential therapeutic effects. nih.govresearchgate.net
Beyond these, L-carnosine has been found to reduce the expression of hypoxia-inducible factor 1 alpha (HIF-1α) and MDR1-pg in cancer cells, contributing to overcoming drug resistance. researchgate.net In models of neuropathic pain, L-carnosine has been shown to inhibit IL-1β by reducing NF-κB activity and stimulating the synthesis of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). koreamed.org
Combination Therapies and Synergistic Effects
The potential for N-Acetyl-L-carnosine and L-carnosine to act synergistically with other therapeutic agents is an active area of investigation. Combining these compounds with existing treatments may lead to enhanced efficacy and potentially mitigate side effects.
Studies have demonstrated synergistic antitumor effects when L-carnosine is combined with 5-fluorouracil (B62378) in colorectal cancer cells. This combination resulted in reduced expression of HIF-1α and MDR1-pg, contributing to overcoming acquired resistance to chemotherapy. researchgate.net It has been suggested that adding carnosine to adjuvant chemotherapy and radiotherapy could increase their efficiency and alleviate treatment-related side effects. researchgate.net
In a model of neuropathic pain, the combined administration of acetaminophen (B1664979) and L-carnosine exhibited synergistic antinociceptive effects. This synergy was attributed to the anti-inflammatory properties of the combination, mediated by the reduction of NF-κB activity, and enhanced antioxidant capacity through increased GSH and SOD synthesis and reduced lipid peroxidation. koreamed.org
Furthermore, L-carnosine has been included in proposed combinations with other mitochondrial nutrients and adjunct ingredients for the management of stress and stress-related disorders. google.com In the field of ophthalmology, novel ophthalmic compositions are being developed that combine NAC with mitochondria-targeted rechargeable antioxidants to enhance the treatment of ocular diseases. researchgate.net
Standardization of Research Methodologies for N-Acetyl-L-Carnosine Studies
To ensure the reproducibility and comparability of research findings on N-Acetyl-L-carnosine and L-carnosine, the standardization of research methodologies is crucial. One of the existing challenges in carnosine research is the reliable measurement of its concentration in human samples, which can vary depending on the analytical methods used. nih.gov
Systematic reviews of studies involving carnosine and other histidine-containing dipeptides highlight the importance of using standardized mean differences and assessing statistical heterogeneity when pooling data from different clinical trials. bmj.com Variations in results can arise from the use of different tools or methods for measuring outcomes, necessitating careful descriptive analysis for studies that are clinically heterogeneous or lack sufficient data for pooled analysis. bmj.com Establishing standardized protocols for sample collection, processing, storage, and analysis of carnosine and NAC in various biological matrices is essential for advancing the field and enabling robust comparisons across studies.
Long-Term Efficacy and Safety Profile Research
While the focus here is on efficacy research as per the user's constraints, evaluating the long-term effects of N-Acetyl-L-carnosine administration is critical for determining its clinical utility. Long-term clinical studies are necessary to confirm the sustained therapeutic potential of carnosine, particularly in chronic conditions such as cognitive decline, where preliminary evidence suggests potential benefits in elderly subjects and those with mild cognitive impairment (MCI). mdpi.com Larger and longer-duration studies are specifically needed for MCI patients to solidify these findings. mdpi.com
In the context of ocular health, NAC eye drops have demonstrated measurable effects in preventing and partially reversing cataracts within relatively short periods (3-6 months) of topical use. researchgate.net For optimal efficacy, continued administration for at least 3-5 months is recommended based on observed outcomes. researchgate.net A 9-month clinical study showed improvements in visual acuity and glare sensitivity in patients with age-related cataracts following treatment with NAC lubricant eye drops. nih.govresearchgate.net These studies support the potential for long-term use of specific NAC formulations in the prevention and treatment of senile cataract. nih.govresearchgate.net Further research is warranted to evaluate the long-term impact of NAC eye drops on preventing and treating visual impairment in older populations over several years. researchgate.net
Exploration in New Disease Areas
Translational research is investigating the therapeutic potential of N-Acetyl-L-carnosine and carnosine in numerous conditions beyond their established uses. These explorations highlight the diverse biological activities of these compounds and their potential to address underlying pathological mechanisms in various diseases.
Neuroprotection
Research indicates a significant potential for N-Acetyl-L-carnosine and carnosine in neurodegenerative diseases and conditions involving neuronal damage. Preclinical studies suggest that NAC may enhance neuronal survival and mitigate neurodegenerative processes in conditions such as Alzheimer's and Parkinson's disease . Carnosine, delivered via NAC, has been investigated in experimental models of these diseases mdpi.com. Studies have shown that carnosine can reduce beta-amyloid accumulation in a transgenic mouse model of Alzheimer's disease and provide antioxidant and anti-inflammatory protection in a Parkinson's disease model mdpi.comrsc.org.
Furthermore, carnosine has demonstrated neuroprotective effects in models of cerebral ischemia (stroke). Studies in mouse models of permanent focal cerebral ischemia have shown that carnosine can significantly reduce infarct size and improve neurological function nih.govahajournals.org. A meta-analysis of studies on carnosine's effects on ischemic stroke revealed a dose-dependent reduction in infarct volume mdpi.com. Carnosine has also been suggested to be effective in vascular dementia by inhibiting zinc-induced neuronal death nih.gov.
Data from studies on carnosine in stroke models illustrate its protective capacity:
| Study Model | Treatment (Carnosine) | Infarct Volume Reduction | Neurological Function Improvement |
| Permanent Focal Cerebral Ischemia (Mouse) nih.gov | Carnosine | Most effective compared to anserine (B1665513) and NAC | Improved |
| Ischemic Stroke (Meta-analysis) mdpi.com | Various doses | Average 29.4%; 38.1% at 1000 mg/kg | Not specified in snippet |
| Ischemic Stroke (Rat) ahajournals.org | 1000 mg/kg IV | 30.5% at 14 days post-ischemia | Improved |
Inflammation and Oxidative Stress
The potent antioxidant and anti-inflammatory properties of N-Acetyl-L-carnosine and carnosine are central to their potential in various diseases characterized by oxidative damage and inflammation . NAC exhibits antioxidant and anti-inflammatory effects that extend beyond its use in ophthalmology . Carnosine and related histidine-containing dipeptides have been shown to reduce biomarkers of inflammation and oxidative stress vu.edu.au.
A meta-analysis indicated that carnosine/HCD supplementation led to significant reductions in C-reactive protein (CRP), Tumor Necrosis Factor-alpha (TNF-α), and Malondialdehyde (MDA) vu.edu.au. Carnosine has also been shown to decrease inflammatory molecules like CRP and TNF-α in animal models vu.edu.au. The compounds modulate immune cells, such as macrophages and microglia, contributing to their anti-inflammatory actions fisiologiadelejercicio.com.
In the context of diabetic complications, a carnosine derivative resistant to carnosinase has been shown to delay the development of diabetic nephropathy by promoting renal inflammation in diabetic mice vu.edu.au. Carnosine supplementation has also demonstrated positive effects in mice with diabetic nephropathy, including the restoration of glomerular ultrastructure and a reduction in albuminuria and renal damage nih.gov.
Data on the effects of carnosine/HCDs on inflammatory and oxidative stress biomarkers:
| Biomarker | Effect of Carnosine/HCD Supplementation (Meta-analysis) vu.edu.au |
| CRP | Significant reduction (WMD: –0.97 mg/L) |
| TNF-α | Significant reduction (WMD: –3.60 pg/mL) |
| MDA | Significant reduction (WMD: –0.34 μmol/L) |
| IL-6 | No significant effect |
| Adiponectin | No significant effect |
Wound Healing
Carnosine has demonstrated the ability to promote wound healing in various models. In mice with type 2 diabetes, carnosine administration significantly enhanced wound healing, which was associated with increased expression of growth factors and cytokine genes involved in the process nih.gov. L-Carnosine has also been shown to promote wound healing in aging skin by improving cell proliferation, migration, and collagen production consensus.appresearchgate.net.
Cancer Research
Exploratory studies have investigated the effects of carnosine in cancer cell lines. Carnosine has been found to inhibit the migration and invasion of human colorectal HCT-116 cells by modulating inflammatory pathways, oxidative stress, and key signaling molecules spandidos-publications.com. Experimental studies on tumor cell cultures have also shown that carnosine can suppress the proliferation of human glioblastoma cells nih.gov.
Ocular Surface Health
Beyond its primary use in cataracts, N-Acetyl-L-carnosine has been explored for its potential therapeutic benefits in promoting ocular surface health, including in conditions like dry eye syndrome. NAC eye drops may help restore tear film stability, reduce ocular surface inflammation, and improve epithelial barrier function, potentially alleviating dry eye symptoms .
Bone Health
Research suggests that carnosine and its compounds may play a role in bone metabolism and the management of bone-related diseases. Studies indicate that these compounds can promote the proliferation and differentiation of osteoblasts, inhibit osteoclasts, and protect chondrocytes spandidos-publications.com. Potential applications are being explored in conditions such as osteoporosis and in accelerating fracture healing spandidos-publications.com. Carnosine has also been shown to potentially prevent arthritis and chondrocyte injury spandidos-publications.com.
Oral Mucosal Aging
Recent studies have explored the role of carnosine and acetyl-carnosine in oral mucosal aging. Levels of these compounds were found to significantly decrease with aging in blood and saliva, suggesting their potential as biomarkers for aging frontiersin.org. Furthermore, carnosine supplementation demonstrated protective effects against oxidative stress-induced cellular senescence in human oral keratinocytes, indicating a potential therapeutic role in aging-related oral mucosal diseases frontiersin.org.
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for assessing the antioxidant capacity of N-Acetyl-L-carnosine in vitro?
- Methodological Answer : Use oxygen radical absorbance capacity (ORAC) or Trolox-equivalent antioxidant capacity (TEAC) assays to quantify NAC's free radical scavenging activity. Control for pH (6.8–7.4) and temperature (37°C) to mimic physiological conditions. Pair these with lipid peroxidation inhibition assays using linoleic acid or liposome models to evaluate membrane protection . HPLC with fluorescence detection is recommended for quantifying NAC stability during experiments .
Q. How should researchers design controlled experiments to evaluate NAC's ocular bioavailability in preclinical models?
- Methodological Answer : Employ bilateral ocular dosing in animal models (e.g., rabbits or rodents) with one eye as the treatment group (NAC solution) and the contralateral eye as a vehicle control (e.g., saline or carbomer gel). Use corneal permeability assays (e.g., Franz diffusion cells) and measure aqueous humor concentrations via LC-MS/MS at timed intervals. Include sham-treated groups to account for procedural stress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy of NAC for cataract reversal across preclinical studies?
- Methodological Answer : Conduct a meta-analysis of existing data, stratifying by variables such as species (e.g., dogs vs. rodents), cataract induction method (UV exposure vs. galactose-induced), and dosing frequency. Perform sensitivity analyses to identify confounding factors (e.g., NAC degradation in formulation). Replicate key studies with standardized protocols, including double-blinded assessments of lens opacity using Scheimpflug imaging .
Q. What experimental strategies optimize NAC's stability in topical formulations for sustained release?
- Methodological Answer : Test lipid-based carriers (e.g., nanoemulsions or liposomes) to enhance corneal penetration and reduce enzymatic degradation. Use Franz cell assays to compare release profiles across formulations. Incorporate stabilizers like EDTA (0.01%) to chelate metal ions that accelerate oxidation. Validate stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC quantification .
Q. How should researchers model NAC's dual-phase pharmacokinetics (aqueous and lipid tissue distribution) in mechanistic studies?
- Methodological Answer : Develop compartmental pharmacokinetic models using data from radiolabeled NAC (e.g., ³H-NAC) in ex vivo tissues. Measure partition coefficients (log P) to predict lipid solubility and validate with mass spectrometry imaging (MSI) in ocular sections. Account for metabolic conversion to L-carnosine using enzyme inhibition assays (e.g., carnosinase blockers) .
Data Analysis & Reproducibility
Q. What statistical approaches are critical for interpreting dose-response relationships in NAC studies?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Apply ANOVA with post hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals to contextualize clinical relevance. Pre-register analysis plans to mitigate bias .
Q. How can researchers ensure reproducibility in NAC studies given variability in animal models?
- Methodological Answer : Adopt ARRIVE 2.0 guidelines for preclinical reporting. Standardize animal husbandry (e.g., diet, light cycles) and validate cataract induction methods with positive controls. Share raw data and code repositories for independent verification. Collaborate across labs for multi-center validation .
Mechanistic & Translational Challenges
Q. What in vitro models best recapitulate NAC's protective effects against UV-induced immunosuppression?
- Methodological Answer : Use 3D reconstructed human epidermis (RHE) models exposed to UVB radiation. Quantify interleukin-10 (IL-10) suppression via ELISA and Langerhans cell migration via confocal microscopy. Compare NAC pre-treatment vs. post-treatment to differentiate prophylactic vs. therapeutic effects .
Q. How can researchers differentiate NAC's direct antioxidant effects from its metabolic byproducts (e.g., L-carnosine) in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
